2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-18-9-11-20(12-10-18)29(25,26)23-13-4-3-7-17(23)15-21(24)22-16-6-5-8-19(14-16)28-2/h5-6,8-12,14,17H,3-4,7,13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTUEYORDAWOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Reaction Optimization
The piperidine sulfonylation follows a nucleophilic aromatic substitution mechanism. Key parameters include:
Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | H2O/THF (3:1) | Maximizes solubility of both reactants |
| Base | Na2CO3 (1.2 eq) | Maintains pH 8-9 for efficient deprotonation |
| Temperature | 0°C → RT | Minimizes side reactions |
| Reaction Time | 6-8 hrs | Complete conversion (TLC monitoring) |
Procedure
-
Dissolve piperidine (1.0 eq) in THF/H2O mixture under N2 atmosphere
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Add 4-methoxybenzenesulfonyl chloride (1.05 eq) dropwise at 0°C
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Stir for 8 hrs, allowing gradual warming to room temperature
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Acidify with HCl (2M) to pH 2, extract with EtOAc (3×50 mL)
-
Dry over Na2SO4, concentrate under reduced pressure
Yield : 78-82% (white crystalline solid)
Preparation of 2-Bromo-N-(3-methoxyphenyl)acetamide
Acetylation of 3-Methoxyaniline
Reaction Scheme
3-Methoxyaniline + Bromoacetyl bromide → 2-Bromo-N-(3-methoxyphenyl)acetamide
Optimized Conditions
-
Solvent: Dichloromethane (DCM)
-
Base: Pyridine (1.5 eq)
-
Temperature: -10°C to 0°C
-
Reaction Time: 2 hrs
Characterization Data
-
1H NMR (CDCl3, 400 MHz): δ 8.21 (s, 1H, NH), 7.25–7.15 (m, 3H, Ar-H), 6.65 (dd, J = 8.4 Hz, 1H, Ar-H), 4.02 (s, 2H, CH2Br), 3.81 (s, 3H, OCH3)
-
Yield : 89% after recrystallization (hexane/EtOAc)
Coupling of Sulfonylated Piperidine with Bromoacetamide
Nucleophilic Displacement Reaction
Mechanistic Considerations
The reaction proceeds via SN2 mechanism, where the piperidine nitrogen acts as nucleophile attacking the α-carbon of bromoacetamide:
Optimized Parameters
| Variable | Optimal Setting | Rationale |
|---|---|---|
| Solvent | DMF | High polarity enhances reaction rate |
| Base | NaH (1.2 eq) | Strong base ensures complete deprotonation |
| Temperature | 50°C | Balances reaction speed vs. decomposition |
| Time | 4-6 hrs | Monitored by TLC (Rf 0.35 in EtOAc/hexane 1:1) |
Stepwise Procedure
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Suspend 1-(4-methoxybenzenesulfonyl)piperidine (1.0 eq) in anhydrous DMF under N2
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Add NaH (1.2 eq) portionwise at 0°C, stir 30 min
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Introduce 2-bromo-N-(3-methoxyphenyl)acetamide (1.05 eq) dissolved in DMF
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Heat to 50°C with vigorous stirring for 5 hrs
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Quench with ice-cold H2O, extract with EtOAc (3×100 mL)
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Purify via column chromatography (SiO2, gradient elution 20→50% EtOAc/hexane)
Yield : 65-72% (pale yellow solid)
Advanced Purification and Analytical Characterization
Chromatographic Purification
HPLC Conditions
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (250×4.6 mm) | MeCN/H2O (65:35) + 0.1% TFA | 1.0 mL/min | UV 254 nm | 12.7 min |
Purity : >98% (HPLC area normalization)
Spectroscopic Data Correlation
Key Spectral Features
-
IR (KBr) : 3278 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1342/1159 cm⁻¹ (SO2 asym/sym)
-
1H NMR (DMSO-d6, 500 MHz):
δ 8.41 (s, 1H, NH), 7.72 (d, J = 8.8 Hz, 2H, SO2Ar-H), 7.01 (t, J = 8.1 Hz, 1H, OCH3Ar-H), 6.85–6.78 (m, 3H, Ar-H), 4.21 (dd, J = 13.2, 3.6 Hz, 1H, piperidine-H), 3.80 (s, 3H, OCH3), 3.77 (s, 3H, OCH3), 3.12–2.95 (m, 2H, piperidine-H), 2.68–2.55 (m, 1H, CH2CO), 1.75–1.62 (m, 4H, piperidine-H)
Process Optimization and Scale-Up Considerations
Continuous Flow Synthesis
Adopting flow chemistry principles enhances reproducibility for large-scale production:
Flow Reactor Parameters
| Stage | Temperature | Residence Time | Key Process Metrics |
|---|---|---|---|
| Sulfonylation | 25°C | 30 min | Conversion >95% |
| Acetamide Coupling | 55°C | 45 min | Yield 78% |
Advantages
-
Reduced reaction time from 14 hrs (batch) → 1.5 hrs (flow)
-
Improved safety profile through precise temperature control
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Parameter | Batch Method | Flow Method | Microwave-Assisted |
|---|---|---|---|
| Total Yield | 62% | 75% | 68% |
| Purity | 97.2% | 98.5% | 96.8% |
| Reaction Time | 14 hrs | 1.5 hrs | 3 hrs |
| Scalability | Lab-scale (50 g) | Pilot-scale (5 kg) | Limited to 100 g |
| E-factor | 23.4 | 15.7 | 18.9 |
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group can produce a thiol derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The piperidine ring and the methoxybenzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The acetamide moiety can also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
- Piperidine substituents : Sulfonyl groups (e.g., 4-methoxybenzene, thiophene, oxadiazole).
- Acetamide-linked aryl groups : Methoxy, chloro, or trifluoromethyl substitutions.
- Biological targets : Receptor selectivity (e.g., MT1/MT2, FPRs).
Comparative Analysis
Table 1: Structural and Molecular Comparison
Table 2: Functional and Pharmacological Insights
Discussion of Structural Modifications and Implications
Sulfonyl Group Variations :
- The 4-methoxybenzenesulfonyl group in the target compound offers balanced hydrophilicity and aromatic interactions compared to thiophenesulfonyl (), which may introduce steric and electronic differences .
- Removal of the sulfonyl group () simplifies the molecule but likely reduces binding affinity to sulfonyl-sensitive receptors.
Aryl Group Modifications :
Biological Activity
2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide, a synthetic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological effects, molecular interactions, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 426.51 g/mol
- IUPAC Name : 2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-methoxyphenyl)acetamide
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
Receptor Modulation
The compound may act on various neurotransmitter receptors, influencing neuronal signaling pathways. Its structural components suggest potential interactions with serotonin and dopamine receptors, which are critical in treating mood disorders.
Enzyme Inhibition
Preliminary studies indicate that it can inhibit key enzymes such as acetylcholinesterase (AChE), which plays a significant role in neurodegenerative diseases like Alzheimer's. This inhibition could enhance cholinergic activity in the brain.
Binding Affinity
Molecular docking studies have shown significant binding interactions with target proteins, indicating a strong pharmacological profile. These interactions are essential for its therapeutic efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing sulfonamide groups have demonstrated effectiveness against various bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
Anticancer Potential
The structural features of the compound suggest potential anticancer activity. Piperidine derivatives have been associated with inhibiting tumor growth in various cancer cell lines. Studies have reported that modifications to the piperidine ring can enhance cytotoxicity against specific cancer types.
Anti-inflammatory Effects
Related compounds have shown anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation. The sulfonamide group is known for its ability to modulate inflammatory pathways.
Case Studies and Research Findings
A series of studies exploring the biological activities of similar piperidine derivatives provide insights into their therapeutic potential:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| 1 | 1-(4-Fluorophenyl)-N-methylpiperidin-2-one | Analgesic | Demonstrated pain relief in animal models. |
| 2 | N-(4-Methoxyphenyl)-N-(pyridin-3-yl)acetamide | Anticancer | Inhibited proliferation in breast cancer cells. |
| 3 | 4-(Methoxybenzene)sulfonamide | Antimicrobial | Effective against multiple bacterial strains. |
These findings underscore the versatility of piperidine derivatives as candidates for drug development.
Summary of Properties
The following table summarizes key properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 426.51 g/mol |
| IUPAC Name | 2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-methoxyphenyl)acetamide |
| Binding Affinity | High (specific targets vary) |
Q & A
Q. What are the key synthetic steps and characterization methods for 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide?
The synthesis typically involves multi-step reactions:
- Piperidine ring formation : Cyclization or hydrogenation methods are used to construct the piperidine scaffold .
- Sulfonylation : Introduction of the 4-methoxybenzenesulfonyl group via nucleophilic substitution under inert atmospheres .
- Acetamide coupling : Reaction of intermediates with 3-methoxyaniline using coupling agents like EDCI or HOBt . Characterization :
- TLC monitors reaction progress and purity .
- NMR (¹H/¹³C) confirms structural integrity, with methoxy groups appearing as singlets (~δ 3.8 ppm) .
- Mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z ~461) .
Q. What biological targets are associated with this compound?
Mechanistic studies suggest interactions with:
- Enzymes : Competitive inhibition of acetylcholinesterase (AChE) or modulation of kinases via sulfonamide and piperidine moieties .
- Receptors : Potential affinity for G-protein-coupled receptors (GPCRs) due to the methoxyphenyl group .
- Antimicrobial targets : Disruption of bacterial cell membranes via hydrophobic acetamide interactions .
Q. How is purity ensured during synthesis?
Critical purification techniques include:
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) .
- Recrystallization : Polar solvents (ethanol/water) optimize crystal lattice formation .
- HPLC : For final purity assessment (>95%) using C18 columns and UV detection .
Q. What spectroscopic features distinguish this compound?
Key spectral signatures:
- IR : Strong absorbance for sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- ¹H NMR : Piperidine protons resonate as multiplet clusters (δ 1.5–3.0 ppm), while aromatic protons split into distinct patterns (δ 6.5–7.5 ppm) .
Q. What solvents and catalysts optimize yield?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation kinetics .
- Catalysts : Pd/C for hydrogenation steps; triethylamine as a base for deprotonation during coupling .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?
- Dose-response assays : Establish IC₅₀ values across cell lines to differentiate target-specific effects .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-methoxy with halogen) to isolate pharmacophores .
- Computational docking : Predict binding affinities to enzymes (e.g., COX-2 vs. bacterial FabH) using AutoDock Vina .
Q. What strategies improve metabolic stability in vivo?
- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
- Isotope labeling : Use ¹⁴C-tracers to study hepatic clearance pathways .
Q. How does stereochemistry impact activity?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- SAR studies : Compare IC₅₀ of (R)- and (S)-isomers; e.g., (R)-configuration may enhance AChE inhibition by 10-fold .
Q. What computational methods validate target interactions?
- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories (e.g., GROMACS) .
- QM/MM : Calculate binding energies for sulfonamide-enzyme complexes (e.g., Gaussian/CHARMM) .
- Pharmacophore modeling : Identify critical H-bond acceptors (sulfonyl oxygen) and hydrophobic regions (piperidine) .
Q. How are synthetic by-products identified and mitigated?
- LC-MS/MS : Detect impurities (e.g., des-methyl analogs) with high-resolution Orbitrap systems .
- Reaction optimization : Adjust stoichiometry (e.g., 1.2 eq sulfonyl chloride) to minimize diastereomer formation .
- Green chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
